molecular formula C21H24N4O3S B305349 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Katalognummer B305349
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: MVTCNNQTSBSQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves the inhibition of specific enzymes or proteins in the body. This inhibition leads to a reduction in the activity of these enzymes or proteins, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes or proteins that it inhibits. Some of the potential effects include anti-inflammatory, anti-cancer, and anti-bacterial properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its high potency, which allows for the use of smaller concentrations. However, one of the limitations is its potential toxicity, which can affect the results of the experiments.

Zukünftige Richtungen

There are several potential future directions for the research and development of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide. These include further studies on its mechanism of action, the development of more potent derivatives, and the exploration of its potential applications in various fields such as medicine, agriculture, and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicine, agriculture, and materials science make it a compound of significant interest to the scientific community. Further studies and development of this compound are necessary to fully explore its potential.

Synthesemethoden

The synthesis method of 2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves the reaction of 4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol with 4-methoxyphenylacetyl chloride in the presence of a base. The reaction yields the desired compound as a white solid.

Wissenschaftliche Forschungsanwendungen

2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been extensively studied in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.

Eigenschaften

Molekularformel

C21H24N4O3S

Molekulargewicht

412.5 g/mol

IUPAC-Name

2-[[4-ethyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H24N4O3S/c1-4-25-20(15(2)28-18-8-6-5-7-9-18)23-24-21(25)29-14-19(26)22-16-10-12-17(27-3)13-11-16/h5-13,15H,4,14H2,1-3H3,(H,22,26)

InChI-Schlüssel

MVTCNNQTSBSQCC-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C(C)OC3=CC=CC=C3

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C(C)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.